Cas no 191730-01-5 (6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinolone derivative characterized by its unique structural features, including a difluoro substitution at the 6 and 8 positions and a carboxylic acid moiety at the 3-position. This compound serves as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, leveraging its fluorine atoms to enhance lipophilicity and membrane permeability. The methyl group at the 1-position improves metabolic stability, while the 4-oxo-1,4-dihydroquinoline core contributes to its antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV. Its carboxylic acid functionality facilitates further derivatization, making it valuable for medicinal chemistry applications. The compound exhibits potential for broad-spectrum antimicrobial development due to its optimized pharmacokinetic properties.
6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure
191730-01-5 structure
Product Name:6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No:191730-01-5
MF:C11H7F2NO3
MW:239.174989938736
CID:6247318
PubChem ID:46397793
Update Time:2025-11-01

6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0324078
    • BB 0241155
    • 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • 6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid
    • 191730-01-5
    • MFCD13704763
    • AKOS005175403
    • 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydro-quin oline-3-carboxylic acid
    • VS-02857
    • starbld0026142
    • Inchi: 1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17)
    • InChI Key: STUPHRLIADPRPQ-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2C(C(C(=O)O)=CN(C)C=21)=O)F

Computed Properties

  • Exact Mass: 239.03939941g/mol
  • Monoisotopic Mass: 239.03939941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 366.0±42.0 °C at 760 mmHg
  • Flash Point: 175.1±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Security Information

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Additional information on 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Introduction to 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 191730-01-5)

6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, identified by its CAS number 191730-01-5, is a fluorinated quinoline derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The presence of fluorine atoms at the 6th and 8th positions, along with a methyl group and a carbonyl group at the 1st and 4th positions respectively, imparts distinct electronic and steric characteristics that influence its interactions with biological targets.

The synthesis of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multi-step organic transformations, typically starting from commercially available quinoline precursors. The introduction of fluorine atoms is achieved through selective fluorination reactions, which can be conducted using various fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The methyl and carbonyl groups are incorporated via alkylation and oxidation reactions, respectively. The precise control of reaction conditions is crucial to ensure high yield and purity, as side reactions can lead to the formation of undesired byproducts.

One of the most compelling aspects of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its potential as a lead compound in drug discovery. Quinoline derivatives have a long history of therapeutic applications, particularly in the treatment of malaria and bacterial infections. The fluorine substituents enhance the metabolic stability and binding affinity of the molecule towards biological targets. Recent studies have highlighted the compound's efficacy in inhibiting certain enzymes and receptors involved in cancer progression. For instance, research has demonstrated that it can interfere with the activity of tyrosine kinases, which are critical in signal transduction pathways associated with tumor growth.

The structural features of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid also make it an attractive scaffold for further derivatization. Medicinal chemists have explored various modifications to optimize its pharmacological profile. For example, replacing the carboxylic acid group with an amide or ester can alter its solubility and bioavailability. Additionally, introducing additional substituents at other positions on the quinoline ring can fine-tune its selectivity towards specific biological targets. These modifications are guided by computational modeling and experimental screening to identify compounds with enhanced potency and reduced toxicity.

In vitro studies have revealed that 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits promising antitumor activity. It has been shown to induce apoptosis in several cancer cell lines by activating caspase-dependent pathways. Moreover, it can inhibit the growth of cancer cells by disrupting microtubule formation and preventing cell division. These effects are attributed to its ability to bind to tubulin and other microtubule-associated proteins. The compound's mechanism of action is being further investigated to identify potential off-target effects and to develop combination therapies that could enhance its therapeutic efficacy.

The pharmacokinetic properties of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are also an area of active research. Fluorinated compounds often exhibit improved bioavailability due to their enhanced lipophilicity and resistance to metabolic degradation. However, the precise absorption, distribution, metabolism, excretion (ADME) profile needs to be carefully characterized to ensure optimal dosing regimens. Preclinical studies have begun to address these aspects by evaluating the compound's pharmacokinetics in animal models. These studies are essential for translating preclinical findings into clinical trials where safety and efficacy can be assessed in human populations.

The development of 6,8-difluoro-1-methyl-4-oxyoноne 6H -dihydroquinolin -3 -carboxylic acid as a therapeutic agent is not without challenges. One major hurdle is the potential for drug resistance due to mutations in target enzymes or receptors. To mitigate this issue, researchers are exploring strategies such as structure-based drug design and covalent inhibitors that can permanently disable target proteins. Additionally, combination therapies involving multiple drugs with complementary mechanisms of action may enhance treatment outcomes by reducing the likelihood of resistance development.

Recent advances in computational chemistry have accelerated the process of identifying promising candidates like 6H -dihydroquinolin -3 -carboxylic acid (CAS No: 191730 -01 -5) from large libraries of compounds. Machine learning algorithms can predict binding affinities and other pharmacokinetic properties with high accuracy based on molecular structure alone. These tools are being integrated into virtual screening platforms where virtual compounds are designed and evaluated before being synthesized in the laboratory. This approach significantly reduces the time and cost associated with drug discovery while increasing the likelihood of identifying high-quality leads.

The future prospects for 6H -dihydroquinolin -3 -carboxylic acid (CAS No: 191730 -01 -5) are promising given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile for clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

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